4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester)
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Overview
Description
4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Oxidation: The oxidation of the piperidine ring to form the N-oxide is achieved using oxidizing agents such as hydrogen peroxide or peracids.
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized piperidine derivatives, while reduction can produce amines.
Scientific Research Applications
4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-4-piperidinol propionate (ester): Similar structure but with a methyl group instead of a butyl group.
4-Piperidinol, 1-butyl-4-phenyl-, acetate, hydrochloride: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
4-Piperidinol, 1-butyl-4-phenyl-, 1-oxide, propionate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
63916-32-5 |
---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1-butyl-1-oxido-4-phenylpiperidin-1-ium-4-yl) propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-5-13-19(21)14-11-18(12-15-19,22-17(20)4-2)16-9-7-6-8-10-16/h6-10H,3-5,11-15H2,1-2H3 |
InChI Key |
HJESMIDEIMAGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCC(CC1)(C2=CC=CC=C2)OC(=O)CC)[O-] |
Origin of Product |
United States |
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